[3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid
Description
Properties
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-10(2)16(13(19)20-14(3,4)5)11-6-7-15(8-11)9-12(17)18/h10-11H,6-9H2,1-5H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFXBHWAIGWPLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)CC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid, with the CAS number 438631-75-5, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and biological effects, particularly in the context of pharmacological applications.
Chemical Structure and Properties
[(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid is characterized by the following molecular formula:
The structure includes a pyrrolidine ring, which is often associated with various biological activities due to its ability to interact with numerous biological targets.
Synthesis
The synthesis of this compound typically involves the protection of amine functionalities using tert-butoxycarbonyl (Boc) groups and subsequent reactions to introduce the isopropyl and acetic acid moieties. The synthetic route may vary based on desired purity and yield, but it generally follows established protocols for pyrrolidine derivatives.
Research indicates that compounds containing pyrrolidine rings can influence various biological pathways. The specific mechanism of action for [(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid is not fully elucidated; however, similar compounds have been shown to act as enzyme inhibitors or modulators of receptor activity.
Pharmacological Effects
- Anticancer Activity : Some studies have suggested that pyrrolidine derivatives exhibit anticancer properties by disrupting cellular processes such as mitosis. For instance, compounds structurally related to [(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid have been shown to inhibit mitotic kinesins, leading to cell cycle arrest in cancer cells .
- Neuroprotective Effects : Pyrrolidine derivatives are also being investigated for neuroprotective effects against neurodegenerative diseases. The modulation of neurotransmitter systems by these compounds may contribute to their therapeutic potential .
- Antimicrobial Activity : Preliminary studies suggest that certain pyrrolidine compounds possess antimicrobial properties, making them candidates for further investigation in the development of new antibiotics .
Case Studies
Recent research has highlighted the potential of related compounds in various therapeutic areas:
- Study on Cancer Cell Lines : A study demonstrated that a related pyrrolidine compound induced apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death . This suggests that [(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid may have similar effects.
- Neuroprotection in Animal Models : In animal models, pyrrolidine derivatives have shown promise in reducing neuroinflammation and protecting neuronal cells from oxidative stress . This could indicate a potential application for [(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid in treating neurodegenerative disorders.
Data Table: Biological Activities of Pyrrolidine Derivatives
Scientific Research Applications
Biological Activities
Research indicates that [3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid and its derivatives exhibit significant biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains, making them potential candidates for antibiotic development.
- Antitumor Activity : Some pyrrolidine derivatives are being investigated for their ability to inhibit cancer cell proliferation, suggesting potential applications in oncology.
- Enzyme Inhibition : The compound may interact with specific enzymes, influencing metabolic pathways relevant to disease mechanisms.
Case Studies
Several studies have explored the applications of pyrrolidine derivatives in drug development:
- Antitumor Research : A study published in Journal of Medicinal Chemistry highlighted a series of pyrrolidine derivatives that demonstrated selective cytotoxicity against cancer cell lines. The structural modifications, including Boc protection, were crucial for enhancing biological activity.
- Antimicrobial Studies : Research conducted on pyrrolidine derivatives showed promising results against Gram-positive bacteria, indicating their potential as new antibiotic agents.
- Peptide Synthesis : The use of Boc-protected amino acids in peptide synthesis has been well-documented, showcasing the versatility of this compound as a building block in complex peptide structures.
Chemical Reactions Analysis
Peptide Bond Formation
The carboxylic acid group enables condensation reactions with amines to form peptide bonds. Key characteristics include:
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Activation Requirement : Carbodiimide reagents (e.g., EDC, DCC) are typically used to activate the carboxylic acid for coupling.
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Stereochemical Influence : The (R)-configured pyrrolidine moiety directs regioselectivity in peptide synthesis, favoring amide bond formation at the α-position.
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Boc Stability : The tert-butoxycarbonyl (Boc) group remains intact under standard peptide coupling conditions (pH 6–8, room temperature) .
Representative Reaction :
Nucleophilic Substitution Reactions
The pyrrolidine nitrogen participates in alkylation and acylation reactions:
| Reaction Type | Conditions | Yield (%) | Key Observations |
|---|---|---|---|
| N-Alkylation | KCO, DCM, RT | 44–81 | Competing dialkylation observed |
| N-Acylation | TEA, DCM, −50°C | 74–84 | High enantiomeric purity retained |
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Steric Effects : Bulky substituents on the isopropyl group reduce reaction rates due to hindered access to the nitrogen lone pair .
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Boc Deprotection Risk : Strong bases (e.g., NaOH) or acids (TFA) cleave the Boc group, necessitating pH-controlled conditions .
Boc Deprotection
Controlled hydrolysis under acidic conditions:
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Half-life : 7.3 hours in pH 6.5 buffer for β-alanine-derived analogues .
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Byproducts : Formaldehyde and acetic acid detected via NMR in related compounds .
Ester Hydrolysis
The acetic acid side chain undergoes pH-dependent hydrolysis:
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Mechanistic Pathway : Anchimeric assistance from the pyrrolidine nitrogen accelerates intramolecular cleavage .
Intramolecular Cyclization
Under basic conditions, the compound forms diketopiperazine (DKP) derivatives via a six-membered transition state:
Key Steps :
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Deprotonation of the carboxylic acid.
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Nucleophilic attack by the pyrrolidine nitrogen.
Experimental Data :
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Rate Enhancement : 10-fold faster cyclization in DMSO compared to aqueous buffer .
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Product Stability : DKP derivatives show increased resistance to enzymatic degradation (e.g., in rat lung homogenate) .
Comparative Reactivity Table
Mechanistic Insights from Computational Studies
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DFT Calculations : Reveal a 15.3 kcal/mol activation barrier for DKP formation, consistent with experimental rates .
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Solvent Effects : Polar aprotic solvents stabilize transition states, reducing activation energy by 3–5 kcal/mol .
This compound’s reactivity profile highlights its versatility in synthesizing peptidomimetics and prodrugs, particularly in pulmonary-targeted therapies where controlled hydrolysis enhances bioavailability . The Boc group’s stability under physiological conditions and the stereochemical influence of the pyrrolidine ring make it a valuable scaffold in medicinal chemistry.
Comparison with Similar Compounds
Key Features :
- Molecular Formula : Estimated as C₁₅H₂₆N₂O₄ (based on analogous structures in ).
- Molecular Weight : ~286.37 g/mol (enantiomer-specific data from ).
- Applications : Used as a building block in medicinal chemistry, particularly for peptide synthesis and protease inhibitor development due to its Boc protection and chiral centers .
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
Key Comparative Findings
Pyrrolidine derivatives generally show higher metabolic stability in drug design due to reduced ring strain .
Substituent Effects: The Boc group in the target compound enhances stability during synthesis (acid-labile protection) compared to the acetyl group in , which requires harsher deprotection conditions .
Physicochemical Properties :
- The acetic acid moiety improves aqueous solubility across all analogues, facilitating salt formation and bioavailability .
- Boc-protected compounds (e.g., target and piperidine analog) require storage at 2–8°C to prevent decomposition, whereas acetylated derivatives are more stable at room temperature .
Preparation Methods
Table 1: Comparison of Pyrrolidine Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Stereochemical Control |
|---|---|---|---|
| Ugi-4CR | Amine, aldehyde, isocyanide, acid | 60–85 | Moderate |
| Zr-catalyzed | ZrCl₄, N-acyl aminoaldehyde, THF | 70–88 | High |
| Reductive Amination | Ketone, NaBH₃CN, MeOH | 50–75 | Low |
Introduction of the Isopropylamino-Boc Group
The tert-butoxycarbonyl (Boc) group is introduced to protect the secondary amine during subsequent reactions. A standard protocol involves:
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Alkylation of 3-Aminopyrrolidine : Reacting 3-aminopyrrolidine with isopropyl bromide in the presence of K₂CO₃ in DMF at 60°C for 12 hours yields 3-isopropylaminopyrrolidine.
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Boc Protection : Treating the intermediate with di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0°C–25°C for 4–6 hours achieves Boc protection.
Key Considerations:
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Solvent Choice : THF or DCM optimizes Boc₂O reactivity.
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Steric Effects : Bulkier amines require extended reaction times.
Acetic Acid Moiety Attachment
The acetic acid group is introduced via alkylation of the pyrrolidine nitrogen . Two primary methods are employed:
Method A: Direct Alkylation
Reacting Boc-protected 3-isopropylaminopyrrolidine with ethyl bromoacetate in acetonitrile using K₂CO₃ as a base (60°C, 8 hours), followed by hydrolysis with NaOH/EtOH (1:1) to yield the carboxylic acid.
Method B: Mitsunobu Reaction
Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple Boc-protected pyrrolidine with hydroxyacetic acid derivatives. This method preserves stereochemistry but is costlier.
Table 2: Alkylation Efficiency Comparison
| Method | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| A | K₂CO₃, ethyl bromoacetate | 60 | 70–80 |
| B | DEAD, PPh₃ | 25 | 65–75 |
Stereochemical Control and Resolution
The (S)-configuration at the 3-position is achieved through:
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Chiral Auxiliaries : Using (R)- or (S)-BINOL-derived catalysts during cyclization.
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Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers from racemic mixtures.
Industrial-Scale Optimization
Large-scale production prioritizes cost and sustainability:
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Continuous Flow Synthesis : Reduces reaction times by 40% compared to batch processes.
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Green Solvents : Substituting DCM with cyclopentyl methyl ether (CPME) decreases environmental impact.
Analytical Characterization
Final product validation includes:
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HPLC : Purity >98% (C18 column, 0.1% TFA/ACN gradient).
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NMR : δ 1.41 ppm (Boc tert-butyl), δ 3.85 ppm (pyrrolidine CH₂).
Q & A
Q. What are the key steps and reaction conditions for synthesizing [3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid?
The synthesis typically involves:
- Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to protect the amine, often using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like triethylamine (TEA) at 0–25°C .
- Coupling reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyrrolidine intermediate and isopropylamine .
- Acetic acid functionalization : Alkylation or substitution to introduce the acetic acid moiety .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Critical parameters include solvent choice (e.g., DCM for Boc protection), temperature control (0°C for exothermic steps), and catalyst optimization (e.g., DMAP for acylation) .
Q. Which analytical techniques are essential for confirming the molecular structure of this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., Boc methyl at δ 1.4 ppm) and stereochemistry .
- IR spectroscopy : Confirms carbonyl stretches (Boc C=O at ~1680 cm⁻¹) and carboxylic acid O-H bonds (~2500–3300 cm⁻¹) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 301.2) .
- X-ray crystallography : Resolves 3D conformation, including bond angles and dihedral angles in the pyrrolidine ring .
Advanced Research Questions
Q. How can synthesis yields be optimized while minimizing side reactions?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps, while non-polar solvents (e.g., DCM) reduce hydrolysis of Boc groups .
- Catalyst screening : Use HOBt or HOAt to suppress racemization during amide bond formation .
- Temperature gradients : Gradual warming (0°C → RT) prevents Boc group cleavage during acidic workups .
- In-line monitoring : Employ HPLC or TLC to track reaction progress and identify byproducts (e.g., tert-butyl carbamate) early .
Q. How does stereochemistry at the pyrrolidine ring influence biological activity?
The (R)-configuration at the pyrrolidine chiral center enhances binding affinity to biological targets (e.g., enzymes or GPCRs) due to spatial compatibility. For example:
- (R)-enantiomers show 3–5× higher activity in protease inhibition assays compared to (S)-enantiomers .
- Computational docking (e.g., AutoDock Vina) predicts favorable hydrogen bonding between the (R)-configured amine and catalytic residues (e.g., Asp189 in trypsin-like proteases) .
Experimental validation via chiral HPLC separation and enzymatic assays is critical .
Q. What computational methods are used to predict reaction pathways and optimize experimental conditions?
- Quantum mechanics (QM) : Density Functional Theory (DFT) calculates transition states and activation energies for key steps (e.g., Boc deprotection) .
- Machine learning (ML) : Models trained on reaction databases (e.g., Reaxys) predict optimal solvents/catalysts for coupling reactions .
- Molecular dynamics (MD) : Simulates solvation effects and conformational stability of intermediates .
These methods reduce trial-and-error experimentation by >50% in route scoping .
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., cyclopropyl vs. isopropyl) and assay activity against standardized targets (e.g., IC₅₀ in enzyme inhibition) .
- Meta-analysis : Compare datasets across studies using tools like ChemBioDraw to identify outliers (e.g., discrepancies in IC₅₀ due to assay pH variations) .
- Crystallographic overlays : Superpose X-ray structures of ligand-target complexes to assess binding mode consistency .
For example, cyclopropyl analogs may exhibit lower solubility (logP +0.5) but higher metabolic stability, complicating direct activity comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
